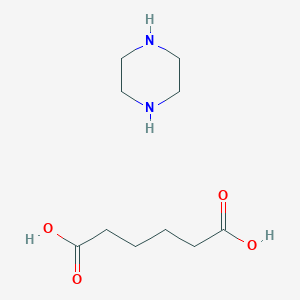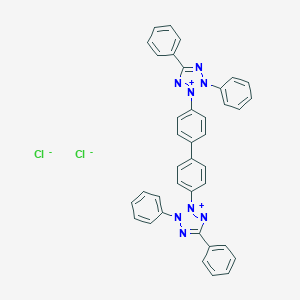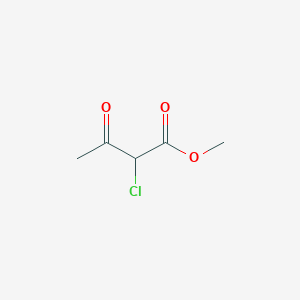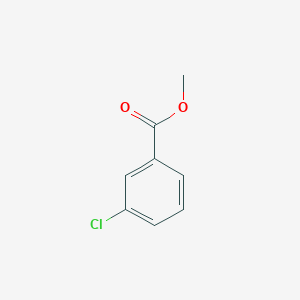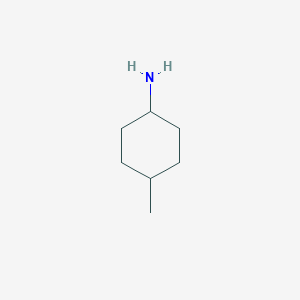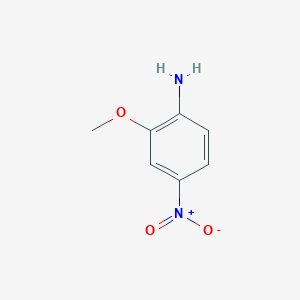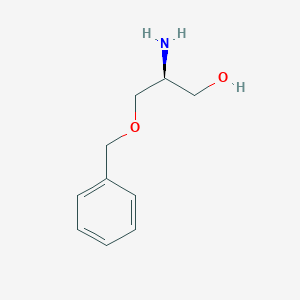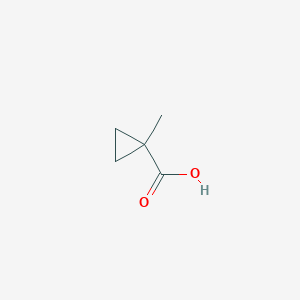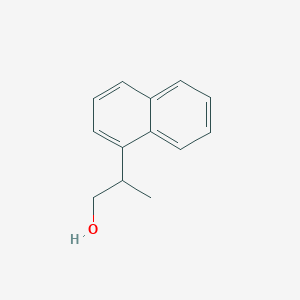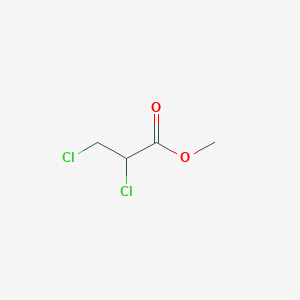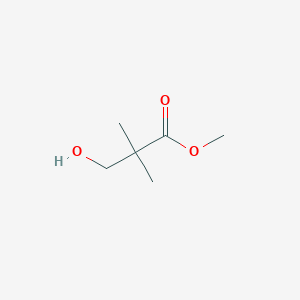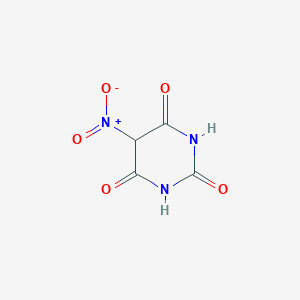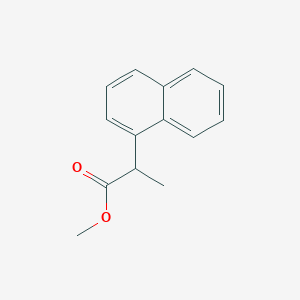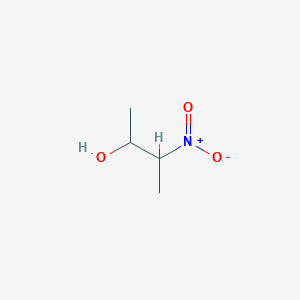
3-硝基-2-丁醇
描述
3-Nitro-2-butanol is a chemical compound that has been utilized as a chiral building block in the synthesis of natural products. It is obtained through the stereoselective reduction of 4-nitro-2-butanone, a process that can be catalyzed by bakers’ yeast, as demonstrated in the synthesis of precursors for natural products like (+)-brefeldin A and (S)-(+)-Sulcatol .
Synthesis Analysis
The synthesis of nitro-functionalized analogues of 1,3-butadiene, which includes compounds like 3-nitro-2-butanol, involves various methods. One approach is the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which can be performed without catalysts or additives at room temperature . Another method includes the asymmetric vinylogous Michael addition of 3-(2-oxoindolin-3-ylidene)butanoates to nitroalkenes, catalyzed by a cinchona-based squaramide, achieving high enantioselectivity and diastereoselectivity . Additionally, cycloaddition reactions of chiral 2-amino-1,3-butadienes with nitroalkenes have been used to synthesize enantiomerically pure 4-nitrocyclohexanones, which upon hydrolysis yield compounds related to 3-nitro-2-butanol .
Molecular Structure Analysis
The molecular structure of compounds related to 3-nitro-2-butanol can be complex. For instance, the crystal structure of a Ni(II) complex with a nitroxyl radical derivative of 3-imidazoline and 1-butanol reveals an octahedral coordination of the nickel ion with oxygen and nitrogen atoms in the equatorial plane and oxygen atoms of alcohol molecules in the axial positions . This intricate structure demonstrates the potential for diverse molecular interactions and the formation of various derivatives of nitro-functionalized compounds.
Chemical Reactions Analysis
3-Nitro-2-butanol and its derivatives participate in a variety of chemical reactions. For example, the reaction of 3-nitro-1,2,4-triazole with secondary and tertiary alcohols in concentrated H2SO4 results in alkylation at specific nitrogen atoms, leading to the formation of various regioisomers . The reactivity of (S)-4-nitro-2-butanol in base-catalyzed condensations with Michael acceptors or aldehydes is significantly influenced by the base used as the catalyst .
Physical and Chemical Properties Analysis
Nitro-functionalized analogues of 1,3-butadiene, such as 3-nitro-2-butanol, exhibit a wide range of physical and chemical properties. These compounds are known for their reactivity, which is often leveraged in organic synthesis to create valuable reagents for the production of heterocycles with potential applications in medicine. The review of these compounds includes an analysis of their physicochemical properties, spectral characteristics, and biological activity, as well as safety principles when handling nitro compounds .
科学研究应用
Application 1: Biochemical Research
- Summary of Application: 3-Nitro-2-butanol is used in biochemical research, particularly in studies involving the oxidation of organic compounds .
- Methods of Application: In these studies, 3-Nitro-2-butanol undergoes oxidation catalyzed by the nitroalkane oxidase enzyme. This enzyme is often isolated from extracts of the fungus Fusarium oxysporum .
Application 2: Pharmacology Research
- Summary of Application: 3-Nitro-2-butanol has been used to study the mechanism of oxidation of methylethylketoxime and acetoxime in the liver microsomes from rats, mice, and humans .
- Methods of Application: In these studies, liver microsomes from rats, mice, and humans are exposed to 3-Nitro-2-butanol. The resulting reactions are then analyzed to understand the metabolic pathways involved .
Application 3: Organic Synthesis
- Summary of Application: 3-Nitro-2-butanol is used as a building block in organic synthesis .
- Results or Outcomes: The use of 3-Nitro-2-butanol in organic synthesis can lead to the production of a wide variety of complex organic compounds .
Application 4: Nitroaldol Reaction
- Summary of Application: 3-Nitro-2-butanol can be formed via the nitroaldol reaction, a type of chemical reaction where a nitroalkane and an aldehyde or ketone react to form a β-nitro alcohol .
- Methods of Application: In a typical procedure for the nitroaldol reaction, the nitroalkane, nitroethane (20 mmol), and the aldehyde, acetaldehyde (20 mmol), are mixed together. After thorough mixing, potassium carbonate (10 mol%) is added to the mixture .
- Results or Outcomes: The outcome of this reaction is the formation of 3-Nitro-2-butanol .
Application 5: Thermochemistry Research
- Summary of Application: 3-Nitro-2-butanol is used in thermochemistry research to study its combustion and formation properties .
- Methods of Application: The enthalpy of combustion and formation of 3-Nitro-2-butanol are determined using calorimetric techniques .
- Results or Outcomes: The enthalpy of combustion of 3-Nitro-2-butanol is -2470.1 ± 4.8 kJ/mol and the enthalpy of formation is -390.3 ± 4.8 kJ/mol .
Application 6: Biofuel Production Research
- Summary of Application: 3-Nitro-2-butanol is being studied for its potential use in the production of biofuels .
- Methods of Application: This involves the fermentation of lignocellulosic biomass, a type of plant matter that includes wood, grass, and agricultural residues .
- Results or Outcomes: While this research is still in its early stages, it could potentially lead to more sustainable and environmentally friendly fuel sources .
安全和危害
3-Nitro-2-butanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
属性
IUPAC Name |
3-nitrobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVOGABFNZDOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978318 | |
| Record name | 3-Nitrobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-butanol | |
CAS RN |
6270-16-2 | |
| Record name | 3-Nitro-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



